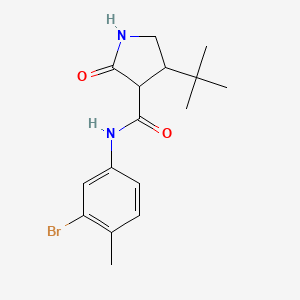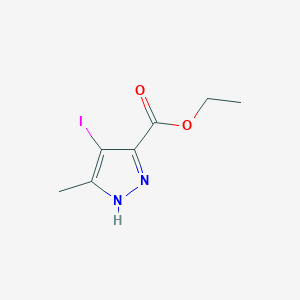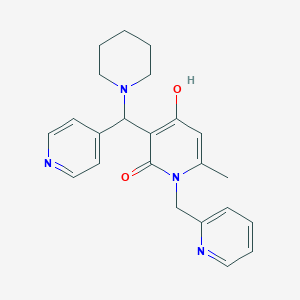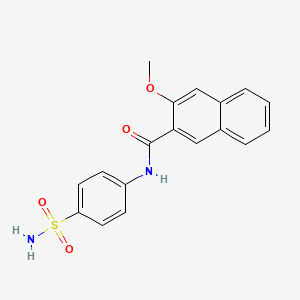![molecular formula C11H14N2 B2616578 Spiro[indoline-3,3'-pyrrolidine] CAS No. 7198-72-3](/img/structure/B2616578.png)
Spiro[indoline-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[indoline-3,3’-pyrrolidine] is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together at a single carbon atom. This compound is part of a broader class of spiro compounds known for their diverse biological activities and significant potential in medicinal chemistry .
Mechanism of Action
Target of Action
Spiro[indoline-3,3’-pyrrolidine] is a spiro-heterocyclic compound that has been found to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to its inherent three-dimensional nature and ability to project functionalities in all three dimensions, Spiro[indoline-3,3’-pyrrolidine] has become a biological target .
Mode of Action
The mode of action of Spiro[indoline-3,3’-pyrrolidine] involves its interaction with its targets, leading to changes in the biological system. For instance, compounds similar to Spiro[indoline-3,3’-pyrrolidine], such as Spirotryprostatin A and Spirotryprostatin B, have been shown to inhibit microtubule assembly . This suggests that Spiro[indoline-3,3’-pyrrolidine] may also interact with microtubules or similar structures within cells.
Biochemical Pathways
Spiro[indoline-3,3’-pyrrolidine] affects various biochemical pathways. For instance, it has been suggested that Spiro[indoline-3,3’-pyrrolidine] and similar compounds may dampen the operation of muscarinic serotonin receptors . This indicates that Spiro[indoline-3,3’-pyrrolidine] may influence neurotransmitter signaling pathways.
Result of Action
The result of Spiro[indoline-3,3’-pyrrolidine]'s action at the molecular and cellular level is likely to be complex and multifaceted, given its potential interactions with multiple targets and pathways. For example, its potential to inhibit microtubule assembly could disrupt cell division, which could explain its bioactivity against cancer cells .
Action Environment
The action, efficacy, and stability of Spiro[indoline-3,3’-pyrrolidine] can be influenced by various environmental factors. For instance, it has been demonstrated that the construction of a related compound, a five-component spiro-pyrrolidine, can be accelerated in microdroplets and thin films . This suggests that the physical and chemical environment could play a role in the activity of Spiro[indoline-3,3’-pyrrolidine].
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of spiro[indoline-3,3’-pyrrolidine] can be achieved through various methods. One common approach involves the [1,3]-dipolar cycloaddition reactions of azomethine ylides with isatin derivatives . Another method includes radical cyclization using azobisisobutyronitrile (AIBN) as a radical initiator . Additionally, intramolecular Heck reactions and asymmetric nitroolefination of oxindoles are also employed, albeit less frequently . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Spiro[indoline-3,3’-pyrrolidine] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, thiourea, and silver nitrate . For instance, the reaction of 3-(2-oxo-2-ethylidene)-2-indolinones with hydrazine hydrate in refluxing ethanol yields spiro[indoline-3,3’-pyrazoline]-2-ones . These reactions typically result in the formation of spirocyclic products with diverse functional groups.
Scientific Research Applications
Spiro[indoline-3,3’-pyrrolidine] has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules with potential biological activities . In biology and medicine, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery . Additionally, it finds applications in the industry for the development of new materials and catalysts .
Comparison with Similar Compounds
Spiro[indoline-3,3’-pyrrolidine] can be compared with other spirocyclic compounds such as spiro[indoline-3,3’-oxindole], spiro[indoline-3,4’-pyrimidin]-2-one, and spiro[indoline-3,2’-quinazoline]-2,4’-dione . While these compounds share a similar spirocyclic core, they differ in their substituents and biological activities. Spiro[indoline-3,3’-pyrrolidine] is unique due to its specific interactions with biological targets and its potential for diverse chemical modifications .
Conclusion
Spiro[indoline-3,3’-pyrrolidine] is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new drugs and materials. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms of action.
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,3'-pyrrolidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11/h1-4,12-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNMVIZEDTXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic approaches to spiro[indoline-3,3'-pyrrolidine] derivatives?
A: Several efficient synthetic routes have been developed, with a key strategy being the 1,3-dipolar cycloaddition reaction. For instance, researchers have utilized the reaction of azomethine ylides, generated in situ from sarcosine and paraformaldehyde, with various 3-methyleneoxindolines to synthesize a library of novel spiro[indoline-3,3'-pyrrolidine] derivatives []. Alternatively, a multicomponent reaction involving secondary α-amino acids like proline, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles provides another effective route to these compounds [].
Q2: How does the choice of catalyst influence the synthesis of these compounds?
A: Catalyst selection plays a crucial role in controlling the reaction pathway and selectivity. For example, gold(I) catalysis in the presence of Hantzsch ester (HEH) enables substitution-controlled synthesis, dictating whether spiro[indoline-3,3'-pyrrolidine] or spiro[indoline-3,3'-piperidine] derivatives are formed []. This control arises from the ability of the gold(I) catalyst to activate specific reaction sites and guide the cyclization process.
Q3: Can you elaborate on the use of computational chemistry in understanding the formation of spiro[indoline-3,3'-pyrrolidine]?
A: Density functional theory (DFT) calculations have proven invaluable in elucidating the mechanism of these cyclization reactions []. DFT helps in understanding the endo and exo selectivities observed during the formation of spiro[indoline-3,3'-pyrrolidine] derivatives by providing insights into the transition states and energy barriers involved in each pathway.
Q4: What are the potential biological activities reported for spiro[indoline-3,3'-pyrrolidine] derivatives?
A: Preliminary studies suggest that these compounds exhibit interesting biological activities, particularly as antimicrobial and acetylcholinesterase inhibitory agents []. Specifically, some synthesized spiro[indoline-3,3'-pyrrolidine] derivatives demonstrated potent inhibition against acetylcholinesterase, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting potential applications in Alzheimer's disease treatment.
Q5: Are there studies exploring the structure-activity relationship (SAR) of these compounds?
A: While detailed SAR studies are still emerging, preliminary investigations indicate that substituents on the spiro[indoline-3,3'-pyrrolidine] scaffold can significantly impact biological activity []. Further research is crucial to establish definitive structure-activity relationships and optimize these compounds for specific therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616498.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)
![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616504.png)

![2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2616507.png)

![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)


![5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2616517.png)
![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)
